molecular formula C11H22N2 B1473578 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2097978-17-9

1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1473578
CAS No.: 2097978-17-9
M. Wt: 182.31 g/mol
InChI Key: VABNGNWKVASBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. The octahydropyrrolo[3,4-c]pyrrole structure is a privileged scaffold in drug discovery, frequently employed as an effective isosteric replacement for piperazine rings to optimize the properties of lead compounds . This core structure has proven useful in the design of drug-like small molecules that interact with various central nervous system (CNS) targets . Specifically, research has demonstrated that analogs of this scaffold act as potent and selective negative allosteric modators (NAMs) of the metabotropic glutamate receptor 1 (mGlu1), a key therapeutic target for a range of CNS disorders including addiction, anxiety, epilepsy, pain, and psychotic disorders . The tert-butyl moiety is a common protecting group used in synthetic chemistry, as seen in intermediates like tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate , facilitating the synthesis of complex molecules for pharmaceutical development. This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-tert-butyl-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-11(2,3)10-9-7-13(4)6-8(9)5-12-10/h8-10,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABNGNWKVASBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C2CN(CC2CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival. Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to the active site of cytochrome P450 enzymes, leading to inhibition of their catalytic activity. Additionally, this compound can activate transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), resulting in changes in gene expression that regulate immune responses and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant adverse effects. At high doses, this compound can induce toxic effects, including liver damage and alterations in blood chemistry. Threshold effects have been observed, where the compound exhibits a dose-dependent increase in biological activity up to a certain concentration, beyond which toxic effects become apparent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates. These intermediates can further react with cellular nucleophiles, leading to the formation of conjugates that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments. Additionally, binding proteins such as albumin can bind to this compound, influencing its distribution and localization within tissues.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments, thereby influencing its biological activity.

Biological Activity

1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a pyrrole-based compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and analgesic effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C18H28N2
  • Molecular Weight : 286.44 g/mol
  • CAS Number : 2097978-17-9

Biological Activity Overview

Pyrrole derivatives have been extensively studied for their biological activities. The specific compound this compound has shown promise in various studies:

Anticancer Activity

Research indicates that pyrrole-based compounds exhibit significant anticancer properties. A systematic review highlighted that many pyrrole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as targeting specific signaling pathways and modulating gene expression .

Antimicrobial Effects

Pyrroles are also noted for their antimicrobial activity. Studies have demonstrated that compounds with a pyrrole ring can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic processes .

Analgesic Properties

Analgesic activity is another area where pyrrole derivatives have been evaluated. In vivo studies using models such as the Paw Pressure test have shown that certain pyrrole compounds can provide pain relief comparable to established analgesics . The analgesic effects are thought to be linked to the modulation of inflammatory pathways and pain receptors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis; inhibits tumor growth
AntimicrobialInhibits growth of bacteria and fungi
AnalgesicReduces pain in animal models

Case Study 1: Anticancer Activity

A study focused on a series of pyrrole derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of various pyrrole derivatives were assessed against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable inhibitory effects, suggesting its utility in developing new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[3,4-c]pyrrole compounds exhibit significant anticancer properties. For instance, research has shown that certain modifications of these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The presence of the tert-butyl group enhances solubility and bioavailability, making it a promising candidate for further development in cancer therapeutics .

Neuroprotective Effects

There is emerging evidence suggesting that pyrrolo[3,4-c]pyrrole derivatives may possess neuroprotective effects. These compounds are being investigated for their potential to mitigate neurodegenerative diseases by acting on neuroinflammatory pathways. Initial in vitro studies have shown that these compounds can reduce oxidative stress markers, which are implicated in conditions such as Alzheimer's disease .

Polymer Chemistry

The unique structure of 1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole allows it to be utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites. The incorporation of this compound into polymer matrices has been shown to improve overall performance compared to traditional materials .

Conductive Materials

Research has also explored the use of pyrrolo[3,4-c]pyrrole derivatives in the development of conductive materials. Due to their π-conjugated systems, these compounds can be integrated into organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tunable electronic properties afforded by the tert-butyl substituent make them ideal candidates for enhancing charge transport efficiency in these applications .

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex molecular architectures. Its reactivity allows for various functional group transformations, enabling chemists to synthesize a wide range of derivatives with potential biological activity or industrial utility. This compound's ability to undergo cyclization reactions further expands its applicability in synthetic pathways .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various pyrrolo[3,4-c]pyrrole derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for drug development.

Case Study 2: Polymer Development

Research conducted at a leading materials science institute highlighted the use of this compound in creating high-performance polymers with improved mechanical properties. The findings were presented at the International Conference on Polymer Science and showcased how this compound can revolutionize material applications.

Comparison with Similar Compounds

Key Observations :

  • The target compound lacks ester or carboxylate groups present in analogs like C₁₅H₂₆N₂O₄, which may reduce its polarity and alter solubility .
  • Substituents such as trifluoromethyl (e.g., in tert-butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate) introduce electronegative groups that enhance metabolic stability but may increase synthetic complexity .

Anti-Inflammatory Activity

  • Mannich Base Derivatives : Pyrrolo[3,4-c]pyrrole Mannich bases exhibit potent COX-2 inhibition (IC₅₀ values lower than meloxicam) and high COX-2/COX-1 selectivity ratios. Molecular docking suggests these compounds occupy the COX-2 active site similarly to meloxicam .
  • Target Compound : While direct data are unavailable, the tert-butyl and methyl groups may enhance binding affinity to COX-2 due to steric and hydrophobic interactions, as seen in related analogs .

Antimicrobial Activity

  • N-Benzoylthiourea Derivatives : Octahydropyrrolo[3,4-c]pyrrole derivatives with benzoylthiourea or thiazolyl groups show moderate activity against bacterial (e.g., Staphylococcus aureus) and fungal strains, as well as Mycobacterium tuberculosis H37Rv .
  • Target Compound : The absence of thiourea or thiazole moieties likely reduces its antimicrobial efficacy compared to these derivatives, highlighting the critical role of functional groups in activity .

Preparation Methods

Preparation of Key Intermediates

A common approach starts with the preparation of a tert-butyl-substituted amino acid derivative or imine intermediate, which serves as a precursor for cyclization.

  • For example, the preparation of (S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide involves reacting methylamine with L-alanine methyl ester hydrochloride, followed by condensation with pivaldehyde (tert-butyl aldehyde) in the presence of triethylamine and magnesium sulfate in dichloromethane at ambient temperature.

  • This step yields an imine intermediate with the tert-butyl group introduced via pivaldehyde condensation, essential for the final tert-butyl substitution.

Cyclization to Form the Octahydropyrrolo[3,4-c]pyrrole Core

  • The imine intermediate undergoes cyclization under controlled heating (e.g., warming to 70 °C) in acidic ethanolic media to form the bicyclic octahydropyrrolo[3,4-c]pyrrole core with stereochemical control.

  • This cyclization step is critical for establishing the fused ring system characteristic of the target compound.

Functional Group Transformations and Substituent Introduction

  • Introduction of the methyl group at the 5-position can be achieved by acetylation or alkylation of the bicyclic intermediate.

  • For instance, tert-butyl 5-acetylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is prepared by acetyl chloride treatment of a suitable precursor in dichloromethane with triethylamine at room temperature overnight.

  • Subsequent reduction or modification steps convert the acetyl group to the methyl substituent at the desired position.

Use of Catalysts and Coupling Reactions

  • Palladium-catalyzed coupling reactions (e.g., using Pd2(dba)3 and t-butyl XPhos) facilitate the formation of C–N bonds or aryl substitutions on the bicyclic scaffold, allowing further functionalization.

  • Microwave-assisted heating at elevated temperatures (e.g., 130 °C) accelerates these transformations, improving yields and selectivity.

Continuous Flow and One-Step Synthesis Approaches

  • Recent advances include the use of continuous flow microreactor technology for the synthesis of pyrrole derivatives, where tert-butyl acetoacetates, amines, and 2-bromoketones react in a one-step process to yield substituted pyrrole-3-carboxylic acids.

  • Although this method is primarily demonstrated for pyrrole-3-carboxylic acids, the principles of in situ hydrolysis of tert-butyl esters and continuous flow synthesis could be adapted for the preparation of tert-butyl-substituted pyrrolo[3,4-c]pyrroles.

Representative Data Table: Preparation Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Imine formation Methylamine, L-alanine methyl ester, pivaldehyde, triethylamine, MgSO4, DCM 20-22 °C 4 h Formation of tert-butyl imine intermediate
Cyclization Acidic ethanol, heating 70 ± 2 °C 20 min + cooling Formation of bicyclic core
Acetylation of intermediate Acetyl chloride, triethylamine, DCM Room temperature Overnight 45% Introduction of acetyl group at 5-position
Pd-catalyzed coupling Pd2(dba)3, t-butyl XPhos, tBuONa, reflux/microwave 130 °C (microwave) 4 h 23% Functionalization of bicyclic scaffold

Research Findings and Notes

  • The stereochemistry of the product is controlled by the choice of starting amino acid derivatives and reaction conditions during cyclization.

  • The tert-butyl group is introduced early in the synthesis to ensure stability and regioselectivity during subsequent transformations.

  • Use of microwave-assisted heating and palladium catalysis improves reaction rates and yields but requires careful optimization to avoid decomposition.

  • Continuous flow synthesis offers potential for scale-up and improved efficiency, though adaptation to this specific compound requires further development.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

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